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Compound of Interest

Compound Name:
AZD5153 6-Hydroxy-2-naphthoic

acid

Cat. No.: B605767 Get Quote

These application notes provide detailed protocols and supporting data for the oral

administration of AZD5153, a potent and selective bivalent bromodomain and extraterminal

(BET) inhibitor, to mice in preclinical cancer models. This document is intended for researchers,

scientists, and drug development professionals.

Introduction
AZD5153 is an orally bioavailable inhibitor that uniquely ligates both bromodomains (BD1 and

BD2) of the BRD4 protein simultaneously.[1] BRD4 is an epigenetic reader that recruits

transcriptional machinery to acetylated chromatin, regulating the expression of key oncogenes

such as MYC.[1] By preventing BRD4 from binding to histones, AZD5153 disrupts chromatin

remodeling and suppresses the transcription of growth-promoting genes, leading to apoptosis

and tumor growth inhibition.[1]

Preclinical studies have demonstrated the in vivo efficacy of orally administered AZD5153 in

various xenograft models, including hematologic malignancies, colorectal cancer, and diffuse

midline glioma.[2] Developed for oral administration as a cocrystal,[3][4][5] its potent anti-tumor

activity makes it a significant compound for preclinical evaluation.

Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving the oral

administration of AZD5153 to mice.
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Table 1: In Vivo Efficacy of Orally Administered AZD5153 in Mouse Xenograft Models

Tumor Type
Mouse
Model

AZD5153
Oral Dose

Dosing
Schedule

Outcome Citation

Colorectal

Cancer

(HCT116)

Nude Mice 5 mg/kg
Daily for 3

weeks

Significantly

reduced

tumor volume

Acute

Myeloid

Leukemia

(AML)

Xenograft

Model

3.6 or 5

mg/kg
Daily

Tumor stasis

or regression

Multiple

Myeloma

(MM)

Xenograft

Model

3.6 or 5

mg/kg
Daily

Tumor stasis

or regression
[6]

Diffuse Large

B-cell

Lymphoma

(DLBCL)

Xenograft

Model

3.6 or 5

mg/kg
Daily

Tumor stasis

or regression
[6]

Diffuse

Midline

Glioma

(SF8628)

Pons-

implanted

Mice

50 mg/kg
Daily for 2

weeks

Inhibited

tumor growth,

extended

survival

[2]

Note: One study reported efficacy using a 3 mg/kg daily intraperitoneal (I.P.) injection of a lipid

nanoemulsion formulation in a hepatocellular carcinoma (HCC) model.[7][8] While not an oral

administration, this data is relevant for alternative delivery strategies.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters
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Parameter Species Value Notes Citation

Pharmacodynam

ic Marker
Human

Upregulation of

HEXIM1

A key biomarker

demonstrating

peripheral target

engagement.

[1][3][9]

Pharmacodynam

ic Marker
Human / Mouse

Downregulation

of MYC

A primary

downstream

target of BRD4

inhibition.

[1]

Pharmacokinetic

s
Human Dose-dependent

Minimal

accumulation

observed with

repeat dosing.

[3][9]

PK/PD

Correlation
Mouse / Human

Mouse doses of

0.038-0.075

mg/kg

Correlated with

human clinical

exposures (10-

15 mg) for

exceeding

biomarker

thresholds

(HEXIM1, HRR

IC50). Note

these are not the

therapeutic

doses for tumor

regression.

[3][4]

Detailed pharmacokinetic parameters for AZD5153 in mice (e.g., Cmax, Tmax, AUC) are not

readily available in the cited literature. Researchers should consider conducting a PK study as

part of their experimental design to establish the optimal dosing regimen for their specific

model.

Signaling Pathway
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AZD5153 acts by inhibiting the function of the BRD4 protein, a key regulator of gene

transcription.

Cell Nucleus

Acetylated Histones
 on Chromatin

BRD4 Protein
(BD1, BD2)

 Binds to

Transcriptional Machinery
(e.g., P-TEFb)

 Recruits

Oncogene Transcription
(e.g., MYC)

 Activates

Tumor Proliferation
& Survival

 Promotes

AZD5153
(Bivalent Inhibitor)

 Inhibits Binding

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b605767?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Mechanism of action of AZD5153 in the cell nucleus.

Experimental Protocols
Protocol 1: Preparation of AZD5153 Formulation for Oral
Gavage
AZD5153 is a hydrophobic compound. A standard suspension can be prepared for oral gavage.

As an alternative, a lipid nanoemulsion formulation has also been successfully used in

preclinical studies.[7] This protocol details the preparation of a standard suspension.

Materials:

AZD5153 powder

Vehicle components:

Carboxymethylcellulose sodium (CMC-Na)

Tween-80 (Polysorbate 80)

Sterile, purified water or saline

Analytical balance

Sterile containers (e.g., conical tubes)

Magnetic stirrer and stir bar or homogenizer/sonicator

Procedure:

Calculate Required Amounts: Determine the total volume of formulation needed based on

the number of mice, their average weight, the dose (e.g., 5 mg/kg), and the dosing volume

(typically 10 mL/kg). Calculate the required mass of AZD5153 and vehicle components.

Example Calculation for a 10 mL batch at 0.5 mg/mL (for a 5 mg/kg dose at 10 mL/kg):

AZD5153: 5 mg
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CMC-Na (for 0.5% solution): 50 mg (0.05 g)

Tween-80 (for 0.1% solution): 10 µL (0.01 mL)

Purified Water: q.s. to 10 mL

Prepare the Vehicle (0.5% CMC-Na, 0.1% Tween-80): a. In a sterile container, add the

calculated amount of CMC-Na to approximately 90% of the final required volume of sterile

water. b. Stir continuously with a magnetic stirrer until the CMC-Na is fully dissolved. This

may require stirring for an extended period. c. Add the calculated amount of Tween-80 and

mix thoroughly. d. Adjust the final volume to 100% with sterile water.

Prepare the AZD5153 Suspension: a. Accurately weigh the calculated amount of AZD5153

powder into a separate sterile vessel. b. Add a small volume of the prepared vehicle to the

AZD5153 powder to create a paste. This helps wet the powder and prevent clumping. c.

Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing or

stirring). d. For a uniform and fine particle suspension, use a sonicator or homogenizer.

Storage and Use: a. Store the suspension at 2-8°C, protected from light. b. Before each use,

allow the suspension to reach room temperature and vortex vigorously for at least 30-60

seconds to ensure homogeneity and accurate dosing. Prepare fresh formulation as required

by the stability of the compound in the vehicle.

Protocol 2: Oral Gavage Administration Procedure in
Mice
All animal procedures must be approved by the institution's Animal Care and Use Committee

(ACUC) and performed by trained personnel.

Materials:

Prepared AZD5153 formulation

Appropriately sized syringes (e.g., 1 mL)

Sterile, ball-tipped gavage needles (e.g., 20-gauge for an adult mouse)
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Animal scale

Personal Protective Equipment (PPE)

Procedure:

Dose Calculation: Weigh each mouse accurately immediately before dosing. Calculate the

specific volume of the AZD5153 formulation to administer based on the mouse's body weight

(e.g., for a 20g mouse at 10 mL/kg, the volume is 0.2 mL).

Animal Restraint: Restrain the mouse firmly by scruffing the neck and back to immobilize the

head and prevent movement. The body should be held securely with the head and neck

extended in a straight line.

Needle Insertion: a. Vigorously vortex the AZD5153 suspension and draw up the calculated

volume into the syringe. b. Gently insert the gavage needle into the side of the mouth (in the

diastema, the gap behind the incisors). c. Advance the needle along the roof of the mouth

towards the esophagus. The mouse will typically swallow as the needle reaches the pharynx.

d. Advance the needle smoothly and without resistance into the esophagus and down to the

stomach. If resistance is met or the animal coughs, withdraw immediately and reposition.

Dose Administration: Once the needle is correctly positioned, slowly depress the syringe

plunger over 2-3 seconds to deliver the formulation.

Withdrawal and Monitoring: a. After administration, gently and slowly withdraw the gavage

needle. b. Return the mouse to its cage and monitor it for at least 10 minutes for any signs of

distress, such as difficulty breathing or lethargy. Continue monitoring daily.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study using oral

administration of AZD5153.
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Caption: General workflow for a preclinical xenograft study with AZD5153.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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